molecular formula C17H19NO4 B13976008 Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate

Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate

Cat. No.: B13976008
M. Wt: 301.34 g/mol
InChI Key: WQXJNMHUNVAZNK-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to a nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate typically involves the esterification of 2-(benzyloxy)-4-methoxy-6-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Ester reduction yields the corresponding alcohol.

    Substitution: Methoxy group substitution yields various substituted nicotinates.

Scientific Research Applications

Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations are crucial for its biological activity and efficacy in various applications.

Comparison with Similar Compounds

  • Ethyl 2-(benzyloxy)-4-methoxynicotinate
  • Ethyl 2-(benzyloxy)-6-methylnicotinate
  • Ethyl 2-(benzyloxy)-4-methoxy-5-methylnicotinate

Comparison: Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

ethyl 4-methoxy-6-methyl-2-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C17H19NO4/c1-4-21-17(19)15-14(20-3)10-12(2)18-16(15)22-11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3

InChI Key

WQXJNMHUNVAZNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1OCC2=CC=CC=C2)C)OC

Origin of Product

United States

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